

Comparative Guide to the In Vivo Antitumor Activity of EGFR-IN-18

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Compound of Interest

Compound Name: *Egfr-IN-18*

Cat. No.: *B14764873*

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This guide provides a detailed comparison of the in vivo antitumor activity of the novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), **EGFR-IN-18**, against other established alternatives. The data and protocols presented are based on preclinical studies in xenograft models of non-small cell lung cancer (NSCLC).

Comparative Efficacy of EGFR Inhibitors in NSCLC Xenograft Models

The in vivo efficacy of **EGFR-IN-18** was evaluated in a head-to-head comparison with first-generation EGFR inhibitors, Gefitinib and Erlotinib. The study utilized BALB/c nude mice bearing xenografts of the human NSCLC cell line NCI-H460. All agents were administered orally once daily.

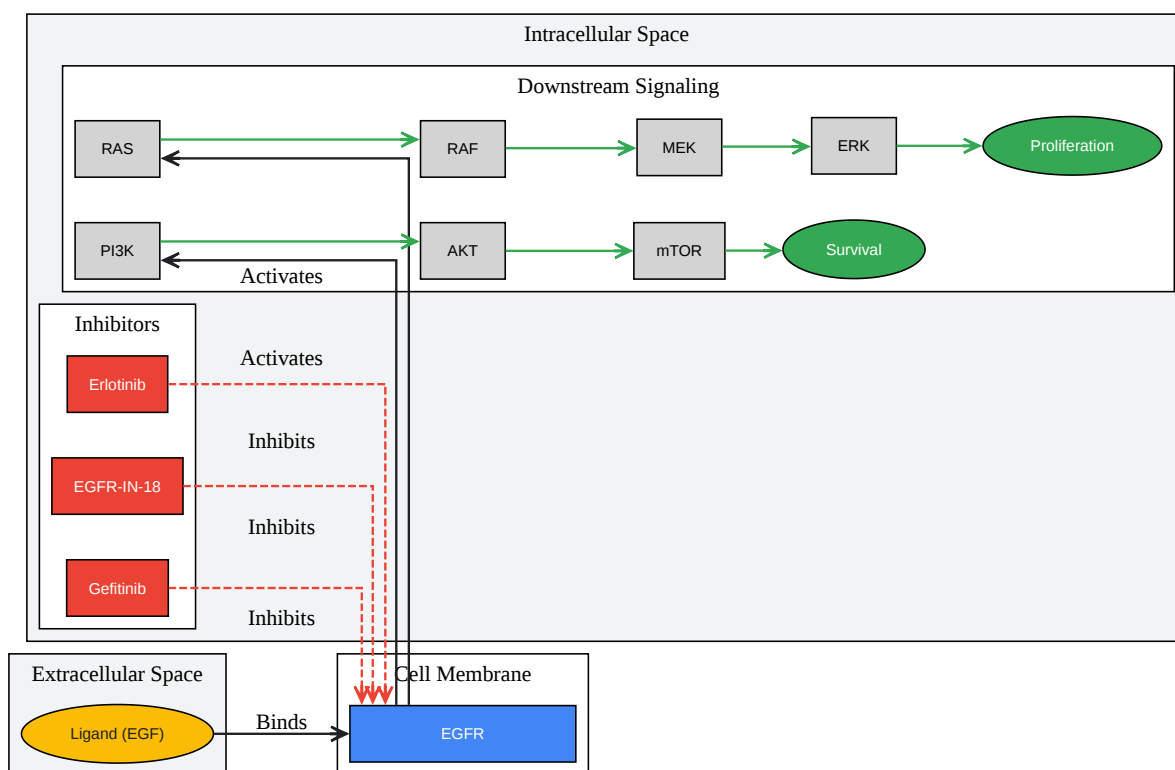
Table 1: Comparison of Antitumor Activity in NCI-H460 Xenografts

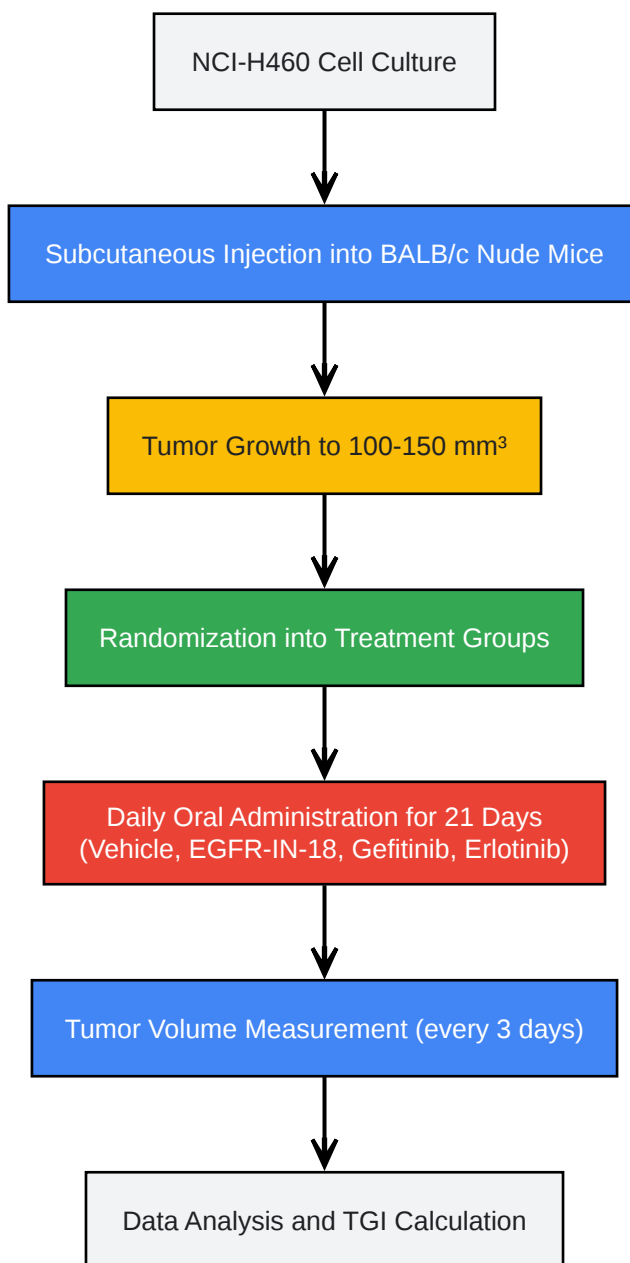
Treatment Group	Dosage (mg/kg/day)	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Vehicle Control	-	1580 ± 210	-
EGFR-IN-18	50	450 ± 95	71.5
EGFR-IN-18	100	280 ± 70	82.3
Gefitinib	100	620 ± 110	60.8
Erlotinib	100	590 ± 125	62.7

Data are presented as mean ± standard deviation.

Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers multiple downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2][3] EGFR inhibitors like **EGFR-IN-18** act by blocking the ATP binding site of the intracellular tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][5]





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